molecular formula C22H16N2O4 B2822587 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide CAS No. 106075-34-7

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B2822587
CAS No.: 106075-34-7
M. Wt: 372.38
InChI Key: KBUAMFKYQCLQAX-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a 1,3-dioxo-1,3-dihydro-isoindole moiety and a methoxy-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of phthalic anhydride with an amine derivative under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced by reacting the isoindole derivative with a benzoyl chloride in the presence of a base such as triethylamine.

    Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzamide or isoindole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Phenyl halides, methoxy-substituted phenyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-benzamide: Lacks the methoxy group, leading to different chemical and biological properties.

    4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxy-phenyl)-benzamide: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.

Uniqueness

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-28-17-12-8-15(9-13-17)23-20(25)14-6-10-16(11-7-14)24-21(26)18-4-2-3-5-19(18)22(24)27/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUAMFKYQCLQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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